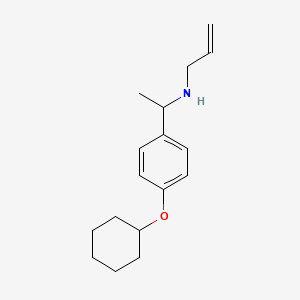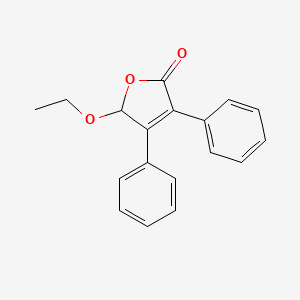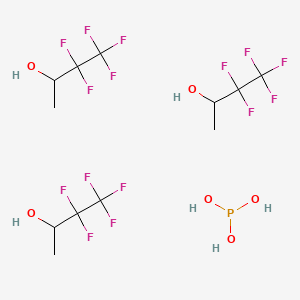![molecular formula C8H13N3O3 B14445949 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one CAS No. 74165-78-9](/img/structure/B14445949.png)
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one is a heterocyclic compound that contains an oxazolone ring substituted with an amino group and a morpholinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound in the presence of a dehydrating agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolone ring can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles: These compounds share the oxazole ring structure and have similar functional groups.
2-(2-Aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile: This compound has a similar morpholinyl substitution and amino group.
Uniqueness
3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a morpholinylmethyl group on the oxazolone ring makes it a versatile compound for various applications.
特性
CAS番号 |
74165-78-9 |
|---|---|
分子式 |
C8H13N3O3 |
分子量 |
199.21 g/mol |
IUPAC名 |
3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C8H13N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h6H,1-5,9H2 |
InChIキー |
GWCHIUMVSRWCOR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CN(C(=O)O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)
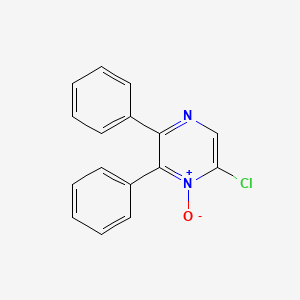


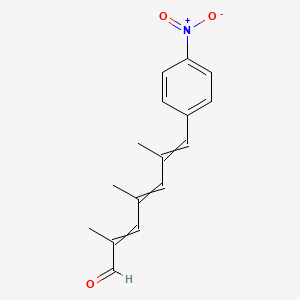
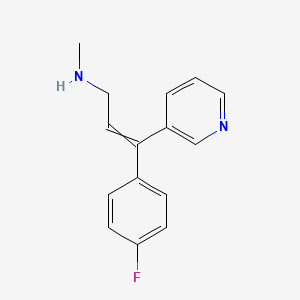

![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)
